molecular formula C24H22N4O B306729 N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide

N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide

Cat. No. B306729
M. Wt: 382.5 g/mol
InChI Key: OHGSEXFFVJURBJ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as DMQD, and it has been extensively studied for its unique properties and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of DMQD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DMQD has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal functioning of the cell cycle and DNA replication. This makes it a promising candidate for the development of new cancer therapies.
Biochemical and physiological effects:
DMQD has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. DMQD has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMQD in lab experiments is its potent antitumor activity against various types of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer development and progression, as well as for developing new cancer therapies. However, there are also some limitations to using DMQD in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on DMQD, including:
1. Further studies to elucidate the exact mechanism of action of DMQD and its potential therapeutic targets.
2. Development of new DMQD derivatives with improved potency and selectivity for specific cancer types.
3. Investigation of the potential of DMQD as a drug candidate for the treatment of infectious diseases, such as COVID-19.
4. Exploration of the use of DMQD in combination with other cancer therapies to enhance their efficacy.
5. Investigation of the potential of DMQD as a diagnostic tool for the early detection of cancer.
Conclusion:
In conclusion, N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicine, biochemistry, and pharmacology. DMQD has been extensively studied for its unique properties and potential therapeutic benefits, and there are many potential future directions for research on this compound. While there are still some limitations to using DMQD in lab experiments, its potent antitumor activity and potential therapeutic benefits make it a valuable tool for studying cancer development and progression, as well as for developing new cancer therapies.

Synthesis Methods

DMQD can be synthesized using a variety of methods, including the condensation reaction between 2-methyl-3-quinolinecarboxylic acid hydrazide and 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde. The reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

DMQD has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, DMQD has been shown to exhibit potent antitumor activity against various types of cancer cells, including lung, breast, and prostate cancer. In biochemistry, DMQD has been used as a probe to study the interaction between proteins and DNA. In pharmacology, DMQD has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

properties

Product Name

N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-2-methylquinoline-3-carboxamide

InChI

InChI=1S/C24H22N4O/c1-16-13-20(18(3)28(16)21-10-5-4-6-11-21)15-25-27-24(29)22-14-19-9-7-8-12-23(19)26-17(22)2/h4-15H,1-3H3,(H,27,29)/b25-15+

InChI Key

OHGSEXFFVJURBJ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC4=CC=CC=C4N=C3C

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC4=CC=CC=C4N=C3C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC4=CC=CC=C4N=C3C

Origin of Product

United States

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